molecular formula C18H21N3O2S2 B6528447 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 946210-63-5

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B6528447
CAS No.: 946210-63-5
M. Wt: 375.5 g/mol
InChI Key: OLBXUMDLPBZREL-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide (CAS: 946210-63-5) is a thiazole-based derivative with the molecular formula C₁₈H₂₁N₃O₂S₂ and a molecular weight of 375.51 g/mol . Its structure features a 1,3-thiazole core substituted at position 4 with a phenyl group and at position 5 with a 2-cyclopentylacetamido moiety. A sulfanyl acetamide chain is attached at position 2 of the thiazole ring.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c19-14(22)11-24-18-21-16(13-8-2-1-3-9-13)17(25-18)20-15(23)10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBXUMDLPBZREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide can be carried out through several steps:

  • Formation of the thiazole ring: This often involves the condensation of a suitable thiourea derivative with a halogenated ketone.

  • Attachment of the cyclopentylacetamido group: Typically introduced via an acylation reaction, where the acylating agent is a cyclopentanecarboxylic acid derivative.

  • Substitution reactions:

Industrial Production Methods:

The industrial production of such compounds might utilize continuous flow chemistry to ensure efficient, scalable synthesis. Factors like temperature, pH, and solvent choice are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation and Reduction: Depending on the functional groups, the compound can undergo oxidation (e.g., conversion of thioether to sulfoxide or sulfone) or reduction (e.g., reduction of nitro groups to amines).

  • Substitution: Nucleophilic substitutions, especially at the thiazole ring, are common.

  • Hydrolysis: The amide bonds can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Examples include hydrogen peroxide for mild oxidation and peracids for more aggressive conditions.

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common.

  • Nucleophiles: Include halides, amines, and other electron-rich species for substitution reactions.

Major Products Formed:

The products vary based on the reagents and conditions, ranging from modified thiazole derivatives to open-chain amides and various oxidized forms.

Scientific Research Applications

In Chemistry:

This compound can be a precursor or intermediate in the synthesis of more complex molecules, studied for its unique chemical reactivity.

In Biology:

It could serve as a probe or model compound in studies of enzyme interactions and metabolic pathways due to its complex structure.

In Medicine:

Potentially explored as a therapeutic agent, especially in areas targeting specific molecular pathways, given its unique binding properties and bioactivity.

In Industry:

Used as a specialty chemical or additive, it could find applications in materials science or as a catalyst in organic transformations.

Mechanism of Action

The effects of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide are closely linked to its ability to interact with biological molecules. The thiazole ring can interact with nucleotide bases, while the phenyl group might engage in π-π interactions. The cyclopentylacetamido group adds another layer of specificity, potentially influencing binding kinetics and stability.

Molecular Targets and Pathways:

These include interactions with enzymes or receptors, modulation of signal transduction pathways, and alteration of metabolic processes. The precise mechanism depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Comparison Table

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name/ID Core Heterocycle Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activity
Target Compound 1,3-Thiazole Cyclopentylacetamido, phenyl, sulfanyl acetamide 375.51 Not explicitly reported
Derivative 1,3,4-Oxadiazole 4-Acetamidophenyl, N-aryl ~400–450 (estimated) Anti-S. aureus (MIC: 63 µg/mL)
SirReal2 1,3-Thiazole Naphthalen-1-ylmethyl, 4,6-dimethylpyrimidine 422.50 SIRT2 inhibitor
Compound 8t 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro-methylphenyl 428.50 LOX, α-glucosidase, BChE inhibition
Triazole Derivative 1,2,4-Triazole Furan-2-yl, sulfanyl acetamide ~300–350 (estimated) Anti-exudative (10 mg/kg dose)

Key Observations

Heterocyclic Core Variations
  • 1,3-Thiazole vs. 1,3,4-Oxadiazole/1,2,4-Triazole: The target compound’s thiazole core may enhance metabolic stability compared to oxadiazole or triazole analogs, which are more prone to hydrolysis .
Substituent Effects
  • Cyclopentyl vs. Aromatic Groups :
    • The cyclopentyl group in the target compound likely increases lipophilicity, improving membrane permeability compared to bulkier aromatic substituents (e.g., naphthalene in SirReal2) .
    • ’s 4-acetamidophenyl substituent contributes to antimicrobial activity, highlighting the role of polar groups in bacterial targeting .
Sulfanyl Acetamide Linker
  • This moiety is conserved across multiple analogs (e.g., ), suggesting its importance in hydrogen bonding or enzyme active-site interactions.

Antimicrobial Activity

  • The oxadiazole derivative exhibited potent activity against S. aureus (MIC: 63 µg/mL), attributed to its 4-acetamidophenyl group and N-aryl substitution .

Enzyme Inhibition

  • SirReal2 : Inhibits SIRT2 via interactions with its pyrimidine and naphthalene groups .
  • Compounds : Oxadiazole derivatives with indole moieties showed dual inhibition of LOX and BChE, indicating heterocycle flexibility in targeting multiple enzymes .
  • Target Compound : The phenyl and cyclopentyl groups could position it for binding to hydrophobic enzyme pockets, though experimental validation is needed.

Anti-Exudative Activity

  • ’s triazole derivatives reduced inflammation at 10 mg/kg, comparable to diclofenac . The sulfanyl acetamide linker likely plays a role in modulating inflammatory pathways.

Physicochemical Data

  • Melting Points : compounds (e.g., 8t: brown amorphous solid) indicate moderate thermal stability, typical of sulfanyl acetamides .
  • Solubility : The cyclopentyl group in the target compound may reduce aqueous solubility compared to polar analogs like ’s 4-acetamidophenyl derivative.

Biological Activity

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a thiazole ring, a phenyl group, and a cyclopentylacetamido moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The compound can be synthesized through various organic reactions, including cyclization and amide coupling techniques. The presence of the thiazole ring is critical for its biological activity, as it can interact with various biological targets.

Synthetic Route Overview

  • Formation of Thiazole Ring : Typically achieved via cyclization involving thiourea derivatives.
  • Introduction of Phenyl Group : Accomplished through substitution reactions.
  • Cyclopentylacetamido Moiety Addition : Performed using amide coupling reactions.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The phenyl group enhances binding affinity through hydrophobic interactions.
  • Bioavailability Modulation : The N-ethylacetamide group influences solubility and absorption.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole compounds can inhibit cell growth in cancer models such as HT-29 colon carcinoma and MCF7 breast carcinoma cells.

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT-295Cell cycle arrest in G2/M phase
Compound BMCF710Induction of apoptosis
Compound CM218Inhibition of tubulin polymerization

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Initial screening using maximal electroshock (MES) tests showed promising results in protecting against seizures.

Table 2: Anticonvulsant Activity Results

CompoundDose (mg/kg)Protection (%)Time Post Administration (h)
Compound D100800.5
Compound E300754

Case Studies

A notable study evaluated the antiproliferative effects of thiazole derivatives on human cancer cell lines. The findings indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that the thiazole moiety plays a vital role in therapeutic efficacy.

Case Study Summary

In a comparative analysis:

  • Thiazole Derivatives exhibited varied IC50 values across different cell lines.
  • Structural modifications led to improved receptor binding and enzyme inhibition.

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